4-(4-Fluorophenyl)benzamide
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Overview
Description
4-(4-Fluorophenyl)benzamide is an organic compound with the molecular formula C13H10FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluoroaniline+Benzoyl chloride→this compound+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-(4-Fluorophenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-(4-Fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-phenylbenzamide
- 4-(Aminosulfonyl)-N-(4-Fluorophenyl)Methyl-Benzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
4-(4-Fluorophenyl)benzamide is unique due to the presence of the fluorine atom at the para position on the benzene ring. This substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and stability. Compared to other similar compounds, this compound may exhibit enhanced potency and selectivity in its applications.
Properties
Molecular Formula |
C13H10FNO |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H10FNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) |
InChI Key |
MFZHQWSKAFHNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
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